molecular formula C5H12O4S B193267 4-Hydroxybutyl methanesulfonate CAS No. 42729-95-3

4-Hydroxybutyl methanesulfonate

Cat. No.: B193267
CAS No.: 42729-95-3
M. Wt: 168.21 g/mol
InChI Key: GGASLDTWAZHIGF-UHFFFAOYSA-N
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Description

4-Hydroxybutyl methanesulfonate is an organic compound with the molecular formula C5H12O4S. It is also known by other names such as 4-Methanesulfonyloxybutanol and 1,4-Butanediol monomethanesulfonate . This compound is characterized by the presence of a hydroxyl group and a methanesulfonate group attached to a butyl chain. It is a derivative of butanediol and is used in various chemical and industrial applications.

Mechanism of Action

Mode of Action

The compound acts as a biological alkylating agent. Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

4-Hydroxybutyl methanesulfonate is involved in the degradation pathway of busulfan in aqueous solution . Busulfan yields this compound and methanesulfonic acid as degradation products . Furthermore, the unstable intermediate this compound undergoes cyclization to tetrahydrofuran (THF) and 1,4-butanediol .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an alkylating agent and its involvement in the degradation pathway of busulfan . The compound’s interaction with its targets leads to various biochemical changes, including the production of 4-hydroxybutyric acid from methane.

Biochemical Analysis

Cellular Effects

4-Hydroxybutyl methanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress cell growth in certain cell lines, such as HT22 cells, when used in conjunction with other compounds . The compound’s impact on cellular metabolism includes alterations in the levels of metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition of certain metabolic pathways or the activation of others, depending on the cellular context . The compound’s effects on gene expression are mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound undergoes hydrolytic degradation, forming tetrahydrofuran and 1,4-butanediol as degradation products . These degradation products can further influence cellular function and metabolic pathways. Long-term studies have shown that the compound’s stability and degradation rate can impact its effectiveness in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . High doses can result in toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of 4-hydroxybutyric acid and the degradation of methane . It interacts with enzymes such as 2-oxoglutarate dehydrogenase and succinyl-CoA synthetase, which are part of the tricarboxylic acid (TCA) cycle . These interactions influence the metabolic flux and levels of metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters . These interactions determine the compound’s availability and effectiveness in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Its activity and function are influenced by its localization, with different effects observed in the cytoplasm, mitochondria, and other organelles.

Preparation Methods

4-Hydroxybutyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydroxybutyl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions include tetrahydrofuran (THF) and 1,4-butanediol .

Comparison with Similar Compounds

4-Hydroxybutyl methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the development of assays and biosynthetic pathways.

Properties

IUPAC Name

4-hydroxybutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASLDTWAZHIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195407
Record name 4-Methanesulfonyloxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42729-95-3
Record name 4-Methanesulfonyloxybutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042729953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, monomethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67176
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methanesulfonyloxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol, monomethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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